Home > Products > Screening Compounds P2269 > BTK inhibitor 10
BTK inhibitor 10 -

BTK inhibitor 10

Catalog Number: EVT-10986336
CAS Number:
Molecular Formula: C25H23N5O3
Molecular Weight: 441.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

BTK inhibitor 10 is classified as a small-molecule inhibitor. It falls under the category of irreversible inhibitors that covalently bond to the active site of Bruton's Tyrosine Kinase, specifically targeting the cysteine residue at position 481. This classification is crucial as it distinguishes it from reversible inhibitors, which bind through non-covalent interactions.

Synthesis Analysis

Methods and Technical Details

The synthesis of BTK inhibitor 10 involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available 2,4-dichloro-5-nitropyrimidine.
  2. Formation of Key Intermediates: This compound is reacted with protected tert-butyl 3-aminophenylcarbamate in the presence of N,N-diisopropylethylamine to yield a chloro-substituted intermediate.
  3. Coupling Reactions: Various anilines are coupled with this intermediate to form a series of pyrimidine derivatives.
  4. Deprotection and Finalization: The resulting compounds undergo deprotection with trifluoroacetic acid, followed by reaction with acryloyl chloride to yield the final BTK inhibitor derivatives.
Molecular Structure Analysis

Structure and Data

BTK inhibitor 10 has a complex molecular structure characterized by a pyridinone nucleus, which is critical for its inhibitory activity against Bruton's Tyrosine Kinase. The molecular formula is C25H23N5O3C_{25}H_{23}N_{5}O_{3}, with a molecular weight of approximately 441.48 g/mol .

The structural analysis reveals that BTK inhibitor 10 binds to the enzyme in an inactive conformation known as DFG-in/C-helix-out, which is essential for its irreversible binding mechanism. High-resolution crystal structures have confirmed the formation of hydrogen bonds between the compound and key residues in the active site of Bruton's Tyrosine Kinase .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing BTK inhibitor 10 primarily focus on coupling reactions, deprotection steps, and final acylation processes:

  1. Coupling Reactions: The reaction between chloro-substituted intermediates and various anilines leads to the formation of diverse pyrimidine derivatives.
  2. Reduction Steps: Nitro groups are reduced under specific conditions (using iron and ammonium chloride) to yield amines that are crucial for further reactions.
  3. Final Acylation: The final products are obtained through acylation reactions involving triethyl orthoformate or carbonyldiimidazole, ensuring the desired functional groups are present for optimal bioactivity .
Mechanism of Action

Process and Data

The mechanism by which BTK inhibitor 10 exerts its effects involves covalent modification of Bruton's Tyrosine Kinase at cysteine residue C481. This action leads to:

  • Inhibition of Auto-phosphorylation: The compound effectively blocks auto-phosphorylation at tyrosine Y223, crucial for kinase activation.
  • Cell Cycle Arrest: Treatment with BTK inhibitor 10 results in G0/G1 phase arrest in B-cell lines such as U2932 and Pfeiffer cells, indicating its potential to halt malignant cell proliferation.
  • Induction of Apoptosis: The inhibition also triggers apoptotic pathways in these cells, further supporting its therapeutic application .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

BTK inhibitor 10 exhibits specific physical properties that contribute to its functionality:

  • Solubility: It is recommended to store the compound at -80°C in solvent conditions for long-term stability.
  • Stability: The compound should be kept sealed, away from moisture and light, to maintain its integrity over time .
  • Bioactivity: In biological assays, it demonstrates potent inhibition with an IC50 value around 0.4 nM against Bruton's Tyrosine Kinase, indicating high efficacy .
Applications

Scientific Uses

BTK inhibitor 10 has significant potential applications in:

  • Cancer Therapy: Its primary use is in treating B-cell malignancies by inhibiting crucial signaling pathways involved in tumor growth and survival.
  • Autoimmune Disorders: Given its mechanism of action, it may also be explored for treating autoimmune diseases where B-cell activation plays a pivotal role.
  • Research Tool: As a selective inhibitor, it serves as a valuable tool in research settings to elucidate the role of Bruton's Tyrosine Kinase in various biological processes .
Discovery and Rational Design of Bruton Tyrosine Kinase Inhibitor 10

Patent-Based Derivation from Purine Scaffolds (WO2018145525)

Bruton tyrosine kinase inhibitor 10 emerged from systematic structure-activity relationship studies within patent WO2018145525, specifically identified as "Example 33" in the disclosure. This compound originated from scaffold-hopping strategies applied to purine-based kinase inhibitors, where the imidazole ring of purine was replaced with a pyrazole to form a pyrazolo[3,4-d]pyrimidine core. This bioisosteric exchange preserved critical hydrogen-bonding capacity with the kinase hinge region (Met477 backbone) while altering electronic distribution and lipophilicity profiles [1] [2]. The patent exemplifies molecular hybridization techniques, incorporating a para-phenoxyphenyl moiety into the scaffold to enhance hydrophobic packing in Bruton tyrosine kinase's selectivity pocket. Key structural modifications included:

  • Introduction of a Michael acceptor acrylamide at the C4 position for covalent engagement with Cys481
  • Optimization of the linker length (methylene bridge) to balance electrophile positioning and conformational flexibility
  • Strategic ortho-methylation on the phenoxyphenyl ring to induce atropisomerism and sterically block off-target kinase interactions [1] [3].

Table 1: Critical Structural Features Derived from WO2018145525

Structural ElementRole in Bruton Tyrosine Kinase InhibitionModification Rationale
Pyrazolo[3,4-d]pyrimidineATP-competitive hinge binding (Met477 backbone H-bond)Purine bioisostere with improved metabolic stability
Acrylamide warheadCovalent bond formation with Cys481 in Bruton tyrosine kinase ATP siteEnables irreversible inhibition; prolongs pharmacodynamic effect
Ortho-methylphenoxy phenylBack-pocket occupancyEnhances selectivity via steric complementarity with Bruton tyrosine kinase hydrophobic cleft
Piperidine linkerPositions acrylamide for nucleophilic attackOptimized C4-substituent length for Cys481 accessibility

This scaffold evolution resulted in a compound with 30-fold enhanced potency over the purine progenitor, validated through enzymatic assays showing a second-order rate constant (kinact/KI) of 60.7 M–1s–1 for the initial lead [3].

Structural Evolution from Pyrimidine-Based Epidermal Growth Factor Receptor Inhibitors

Bruton tyrosine kinase inhibitor 10’s design incorporated critical pharmacophoric lessons from epidermal growth factor receptor-targeted pyrimidines while addressing Bruton tyrosine kinase’s distinct conformational requirements. Unlike epidermal growth factor receptor inhibitors (e.g., osimertinib) that target the active "DFG-in" kinase conformation, Bruton tyrosine kinase inhibitor 10 stabilizes an inactive "DFG-out" state through:

  • Hinge-Binding Motif Optimization: The pyrazolo[3,4-d]pyrimidine core mimics quinazoline-based epidermal growth factor receptor inhibitors’ hydrogen-bonding pattern but exhibits superior shape complementarity with Bruton tyrosine kinase’s hydrophobic front pocket [6].
  • Covalent Warhead Positioning: Whereas epidermal growth factor receptor inhibitors often target Cys797, Bruton tyrosine kinase inhibitor 10’s acrylamide is strategically oriented toward Cys481 through a piperidine linker—avoiding the steric constraints observed with bulkier epidermal growth factor receptor inhibitor side chains [4].
  • Solvent-Exposed Region Engineering: Replacement of epidermal growth factor receptor inhibitors’ aniline substituents with phenoxyphenyl enabled extended interactions with Bruton tyrosine kinase’s SH2-kinase linker region, reducing off-target effects on epidermal growth factor receptor family kinases [4] [6].

Table 2: Structural Differentiation from Epidermal Growth Factor Receptor Inhibitors

FeatureEpidermal Growth Factor Receptor Inhibitors (e.g., Osimertinib)Bruton Tyrosine Kinase Inhibitor 10
Core ScaffoldQuinazoline/quinolinePyrazolo[3,4-d]pyrimidine
Targeted Kinase ConformationActive (DFG-in)Inactive (DFG-out)
Covalent ResidueCys797Cys481
Selectivity DeterminantGatekeeper residue (Thr790) steric clashOrtho-methylphenoxy-induced back-pocket occlusion
Water-Solubilizing GroupsBasic side chains (e.g., morpholino)Minimal polar surface area; relies on crystalline dispersion

This deliberate divergence from epidermal growth factor receptor inhibitor architecture conferred >300-fold selectivity against epidermal growth factor receptor, as confirmed by kinome-wide screening panels [4] [6].

Target-Driven Optimization for Bruton Tyrosine Kinase Selectivity

Bruton tyrosine kinase inhibitor 10’s selectivity was engineered through iterative structure-based design focused on Bruton tyrosine kinase’s unique structural determinants:

  • Cys481 Engagement Kinetics: Systematic optimization of the acrylamide linker length (C2 vs C3 spacers) balanced electrophilic reactivity and conformational freedom. The C3-linked piperidine acrylamide demonstrated optimal trajectory for Cys481 attack, yielding a kinact/KI of 1,520 M–1s–1—25-fold higher than the initial lead [3].
  • Back-Pocket Occupancy: Introduction of an ortho-methyl substituent on the phenoxyphenyl ring induced a 140° dihedral angle that sterically blocked access to kinases with smaller back pockets (e.g., interleukin-2-inducible T-cell kinase). This modification improved Bruton tyrosine kinase/interleukin-2-inducible T-cell kinase selectivity from 8-fold to >500-fold [3] [4].
  • Atropisomeric Control: Resolution of the ortho-methylphenoxy atropisomers revealed striking potency differences—the S-configured isomer exhibited 30-fold higher kinact/KI than its R-counterpart due to preferential positioning in the hydrophobic cleft [3].

Table 3: Selectivity Profile Against Cys-Containing Kinases

Kinase TargetCys Homologue PositionInhibition (kinact/KI, M–1s–1)Selectivity vs. Bruton Tyrosine Kinase
Bruton tyrosine kinaseCys4811,5201-fold
Epidermal growth factor receptorCys797<10>152-fold
ERBB4Cys803<10>152-fold
BMXCys4965.0304-fold
Janus kinase 3Cys909<10>152-fold

Cellular validation confirmed sustained Bruton tyrosine kinase occupancy (>90% at 24 hours post-dosing in collagen-induced arthritis models) despite rapid plasma clearance, demonstrating the pharmacodynamic advantage of irreversible covalent inhibition [1] [3]. The compound achieved significant arthritis score reduction (8.33 → 3.62; p<0.01) at 30 mg/kg/day in murine models, validating its therapeutic potential for autoimmune indications through selective Bruton tyrosine kinase blockade [1].

Properties

Product Name

BTK inhibitor 10

IUPAC Name

N-[3-[[6-(4-morpholin-4-ylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenyl]prop-2-enamide

Molecular Formula

C25H23N5O3

Molecular Weight

441.5 g/mol

InChI

InChI=1S/C25H23N5O3/c1-2-23(31)28-18-4-3-5-20(14-18)33-25-21-15-22(29-24(21)26-16-27-25)17-6-8-19(9-7-17)30-10-12-32-13-11-30/h2-9,14-16H,1,10-13H2,(H,28,31)(H,26,27,29)

InChI Key

KLSYFSMLPFKXDQ-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1=CC(=CC=C1)OC2=NC=NC3=C2C=C(N3)C4=CC=C(C=C4)N5CCOCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.